N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene-2-sulfonamide group
Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of chemotherapeutic drugs from cancer cells, enhancing the effectiveness of these drugs .
Biochemical Pathways
The inhibition of VEGFR1 disrupts the VEGF signaling pathway , which is crucial for angiogenesis . This results in the reduction of new blood vessel formation, thereby limiting the supply of oxygen and nutrients to the tumor . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway , enhancing the intracellular concentration of chemotherapeutic drugs .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs .
Result of Action
The compound’s action results in the inhibition of angiogenesis and enhancement of the anticancer activity of chemotherapeutic drugs . It leads to a significant reduction in colony formation ability of cancer cells after treatment with doxorubicin .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, and the thiophene-2-sulfonamide group is added through a sulfonamide formation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation can be employed to achieve high purity and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)pyridine-2-sulfonamide
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)pyrimidine-2-sulfonamide
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)imidazole-2-sulfonamide
Uniqueness: N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide stands out due to its thiophene-2-sulfonamide group, which imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDEXCPAPKBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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